molecular formula C14H21N3 B3163139 N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine CAS No. 883527-14-8

N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine

Cat. No.: B3163139
CAS No.: 883527-14-8
M. Wt: 231.34 g/mol
InChI Key: MVKUBRNRNDTHLE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine is a complex organic compound featuring an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of indole-2-carboxylic acids or other oxidized derivatives.

  • Reduction: Production of reduced indole derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at different positions on the indole ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Biology: Indole derivatives are known for their biological activity, and this compound may be used in studies related to cell biology and biochemistry.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Indole-3-acetic acid: A plant hormone with similar indole structure.

  • LSD (Lysergic acid diethylamide): Contains an indole ring system.

  • Imidazole derivatives: Another class of heterocyclic compounds with biological activity.

Uniqueness: N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine is unique due to its specific substitution pattern and the presence of the ethane-1,2-diamine moiety, which can impart distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N',N'-dimethyl-N-[(1-methylindol-2-yl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-16(2)9-8-15-11-13-10-12-6-4-5-7-14(12)17(13)3/h4-7,10,15H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKUBRNRNDTHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1CNCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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